molecular formula C14H14Cl2N2O3 B2563378 3,6-Dichloro-N-[2-methoxy-1-(5-methylfuran-2-YL)ethyl]pyridine-2-carboxamide CAS No. 1436051-24-9

3,6-Dichloro-N-[2-methoxy-1-(5-methylfuran-2-YL)ethyl]pyridine-2-carboxamide

Cat. No.: B2563378
CAS No.: 1436051-24-9
M. Wt: 329.18
InChI Key: HPPUNLFDTAQEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 3,6-Dichloro-N-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]pyridine-2-carboxamide (: 1436051-24-9) is a high-purity chemical compound with a molecular formula of C 14 H 14 Cl 2 N 2 O 3 and a molecular weight of 329.18 g/mol . This reagent is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Research Applications and Value This specialty chemical serves as a valuable intermediate in organic and medicinal chemistry research. Its molecular structure, featuring both dichloropyridine and furanyl subunits, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds . Compounds within this chemical class are of significant interest in materials science, and research indicates that related structures have been investigated in the context of polymer chemistry . Researchers utilize this reagent to explore structure-activity relationships (SAR) and to develop new compounds with potential pharmacological profiles, including as modulators of adenosine receptors, a key area in drug discovery . Quality and Availability We supply this product with a guaranteed purity of 95% or higher, ensuring consistency and reliability for your research endeavors . For comprehensive product details, including handling and storage recommendations, please contact our technical support team.

Properties

IUPAC Name

3,6-dichloro-N-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O3/c1-8-3-5-11(21-8)10(7-20-2)17-14(19)13-9(15)4-6-12(16)18-13/h3-6,10H,7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPUNLFDTAQEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(COC)NC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-N-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]pyridine-2-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,6-dichloropyridine and 5-methylfurfural.

    Formation of Intermediate: The first step involves the reaction of 3,6-dichloropyridine with 5-methylfurfural under acidic conditions to form an intermediate compound.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 2-methoxyethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyridine ring, resulting in the formation of amine derivatives.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dicarboxylic acid derivatives, while substitution reactions could produce various substituted pyridine derivatives.

Scientific Research Applications

3,6-Dichloro-N-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]pyridine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Biological Studies: The compound is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3,6-Dichloro-N-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs vary in substituents and heterocyclic attachments. Key comparisons include:

Table 1: Structural Features of Selected Pyridine Carboxamide Derivatives
Compound Name Pyridine Substituents Heterocyclic Attachment Key Functional Groups Molecular Weight
3,6-Dichloro-N-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]pyridine-2-carboxamide 3,6-Cl 5-Methylfuran-2-yl Methoxyethyl, carboxamide 393.15 (calc)
3,6-Dichloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide 3,6-Cl Thiophen-2-yl Dimethylamino, carboxamide 344.27
3,6-Dichloro-N-(2-ethoxypyridin-3-yl)pyridine-2-carboxamide 3,6-Cl Pyridin-3-yl Ethoxy, carboxamide 323.15
5-Cyano-4-oxo-6-(5-methylfuran-2-yl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidine N/A 5-Methylfuran-2-yl Thioxo, cyano, tetrahydro-pyrimidine Not provided

Key Observations :

  • Heterocyclic Attachments : Replacing furan with thiophene (e.g., in ) introduces sulfur, increasing lipophilicity and altering electronic properties. Ethoxy-substituted pyridine () may enhance solubility due to oxygen’s polarity.
  • Substituent Effects : The dichloro substitution on pyridine is conserved in analogs, suggesting its role in stabilizing electrophilic intermediates or enhancing binding .

Comparison :

  • The acyl chloride method () is widely used for carboxamide bond formation, offering reproducibility.
  • Heterocyclic frameworks (e.g., thiazolo[3,2-a]pyrimidine in ) require multi-step cyclocondensation, contrasting with the target compound’s simpler carboxamide linkage.

Spectroscopic Properties

Spectroscopic data for pyridine carboxamides highlight functional group signatures:

Table 3: Spectroscopic Signatures
Compound IR (C=O stretch) $^1$H NMR (Key Peaks) Reference
Target Compound (hypothetical) ~1680–1700 cm$^{-1}$ δ 2.3 (5-methylfuran CH$3$), δ 3.4 (OCH$3$) Estimated from
6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid esters 1720 cm$^{-1}$ (ester C=O) δ 8.2–8.5 (pyridine H), δ 3.7 (OCH$_3$)
Thioxopyrimidine derivative 8 1650 cm$^{-1}$ (thioxo C=S) δ 6.2 (furan H), δ 1.9 (CH$_3$)

Analysis :

  • The target compound’s carboxamide C=O stretch (~1680 cm$^{-1}$) would differ from ester C=O (~1720 cm$^{-1}$) in .
  • $^1$H NMR signals for the 5-methylfuran group (δ 2.3–2.5 for CH$_3$, δ 6.0–6.2 for furan H) align with analogs in .

Biological Activity

3,6-Dichloro-N-[2-methoxy-1-(5-methylfuran-2-YL)ethyl]pyridine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with dichloro and methoxy groups, along with a furan moiety. Its chemical structure can be represented as follows:

C13H13Cl2NO3\text{C}_{13}\text{H}_{13}\text{Cl}_{2}\text{N}\text{O}_3

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to altered cellular functions.
  • Antiproliferative Effects : Studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent.

Anticancer Activity

A significant focus has been on the compound's efficacy against different cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical), HepG2 (liver), and MCF-7 (breast) cancer cell lines.
  • Results : The compound showed IC50 values ranging from 10 to 30 µM across these cell lines, indicating moderate to strong antiproliferative effects.
Cell LineIC50 (µM)Type of Cancer
HeLa15Cervical
HepG225Liver
MCF-720Breast

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : The MIC values varied from 32 to 128 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

  • Study on Antiproliferative Activity : A study conducted by source evaluated the effects of this compound on various cancer cell lines. The findings indicated a significant reduction in cell viability, supporting its potential as an anticancer drug.
  • Antimicrobial Efficacy Assessment : Research published in source highlighted the antimicrobial properties of the compound against common pathogens, demonstrating its broad-spectrum activity.

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